3,3-Dimethyl-1-(10H-phenothiazin-10-YL)butan-1-one
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Overview
Description
3,3-Dimethyl-1-(10H-phenothiazin-10-YL)butan-1-one is a chemical compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse biological activities and have been extensively studied for their applications in medicine, particularly as antipsychotic and antimicrobial agents . This compound features a phenothiazine core, which is a tricyclic structure containing nitrogen and sulfur atoms, and a butanone side chain.
Preparation Methods
The synthesis of 3,3-Dimethyl-1-(10H-phenothiazin-10-YL)butan-1-one typically involves the condensation of phenothiazine derivatives with appropriate ketones. One common method involves the reaction of 10H-phenothiazine with 3,3-dimethylbutan-1-one under acidic or basic conditions to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3,3-Dimethyl-1-(10H-phenothiazin-10-YL)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenothiazine core can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3-Dimethyl-1-(10H-phenothiazin-10-YL)butan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Phenothiazine derivatives have been studied for their antipsychotic and anti-inflammatory properties.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(10H-phenothiazin-10-YL)butan-1-one is primarily related to its phenothiazine core. Phenothiazines are known to interact with various molecular targets, including dopamine receptors, which are involved in their antipsychotic effects . The compound may also interact with bacterial cell membranes, leading to its antimicrobial activity .
Comparison with Similar Compounds
Similar compounds to 3,3-Dimethyl-1-(10H-phenothiazin-10-YL)butan-1-one include other phenothiazine derivatives such as:
Chlorpromazine: An antipsychotic drug used to treat schizophrenia.
Promazine: Another antipsychotic with similar properties to chlorpromazine.
Thioridazine: Known for its antipsychotic and antimicrobial activities.
What sets this compound apart is its unique butanone side chain, which may confer different chemical reactivity and biological activity compared to other phenothiazine derivatives.
Properties
CAS No. |
828266-33-7 |
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Molecular Formula |
C18H19NOS |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
3,3-dimethyl-1-phenothiazin-10-ylbutan-1-one |
InChI |
InChI=1S/C18H19NOS/c1-18(2,3)12-17(20)19-13-8-4-6-10-15(13)21-16-11-7-5-9-14(16)19/h4-11H,12H2,1-3H3 |
InChI Key |
YUFOTFWBFGHMSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Origin of Product |
United States |
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